3-(4-Methylphenyl)propane-1,2-diamine
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Overview
Description
3-(4-Methylphenyl)propane-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of propane-1,2-diamine, where one of the hydrogen atoms on the benzene ring is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)propane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with propane-1,2-diamine under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(4-Methylphenyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)propane-1,2-diamine
- 3-(4-Methoxyphenyl)propane-1,2-diamine
- 3-(4-Chlorophenyl)propane-1,2-diamine
Uniqueness
3-(4-Methylphenyl)propane-1,2-diamine is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with enzymes and receptors compared to its analogs .
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(4-methylphenyl)propane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10H,6-7,11-12H2,1H3 |
InChI Key |
JVZRSGPFDCTLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)N |
Origin of Product |
United States |
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